molecular formula C18H13BrN2O2 B12128714 Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- CAS No. 927988-73-6

Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-

Cat. No.: B12128714
CAS No.: 927988-73-6
M. Wt: 369.2 g/mol
InChI Key: MZWPUNYKRHBEQR-UHFFFAOYSA-N
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Description

Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is a complex organic compound that features a benzaldehyde core substituted with a bromine atom and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]- is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated benzaldehyde derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

927988-73-6

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

5-bromo-2-(2-methyl-6-phenylpyrimidin-4-yl)oxybenzaldehyde

InChI

InChI=1S/C18H13BrN2O2/c1-12-20-16(13-5-3-2-4-6-13)10-18(21-12)23-17-8-7-15(19)9-14(17)11-22/h2-11H,1H3

InChI Key

MZWPUNYKRHBEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)OC2=C(C=C(C=C2)Br)C=O)C3=CC=CC=C3

Origin of Product

United States

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